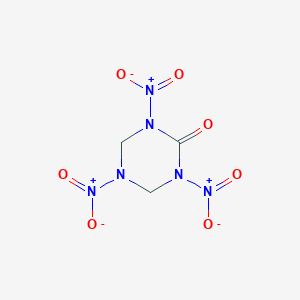![molecular formula C6H7NO3S2 B169815 4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide CAS No. 138890-97-8](/img/structure/B169815.png)
4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide, also known as riluzole, is a neuroprotective drug that has been used for the treatment of amyotrophic lateral sclerosis (ALS) and other neurological disorders. Riluzole was first approved by the US Food and Drug Administration (FDA) in 1995 and has since been widely used in clinical practice.
Mechanism Of Action
Riluzole exerts its neuroprotective effects by modulating glutamate release and uptake. Glutamate is a major excitatory neurotransmitter in the central nervous system, but excessive glutamate release can lead to excitotoxicity and neuronal damage. Riluzole inhibits glutamate release by blocking voltage-gated sodium channels and enhancing glutamate uptake by astrocytes.
Biochemical And Physiological Effects
Riluzole has been shown to have various biochemical and physiological effects, including the modulation of ion channels, the inhibition of oxidative stress, and the activation of neurotrophic factors. Riluzole has also been shown to improve motor function and prolong survival in animal models of ALS.
Advantages And Limitations For Lab Experiments
Riluzole has several advantages for lab experiments, including its well-established mechanism of action, its availability as a commercial drug, and its relatively low toxicity. However, there are also some limitations to using 4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide in lab experiments, including its limited solubility in aqueous solutions, its potential for off-target effects, and the need for appropriate controls and dosing.
Future Directions
There are several potential future directions for research on 4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide, including:
1. Developing more effective formulations or delivery methods to improve its bioavailability and therapeutic efficacy.
2. Investigating its potential for treating other neurological disorders beyond ALS, such as Alzheimer's disease and multiple sclerosis.
3. Exploring its potential for combination therapy with other drugs or interventions.
4. Investigating its effects on other neurotransmitter systems beyond glutamate, such as GABA and acetylcholine.
5. Investigating its potential for neuroprotection in other contexts, such as traumatic brain injury and stroke.
Conclusion
Riluzole is a neuroprotective drug that has been widely used for the treatment of ALS and other neurological disorders. Its mechanism of action involves the modulation of glutamate release and uptake, and it has several biochemical and physiological effects. While there are some limitations to using 4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide in lab experiments, there are also several potential future directions for research on this drug.
Synthesis Methods
Riluzole can be synthesized through several methods, including the reaction of 2-aminothiophenol with chloroacetic acid, followed by the reaction with hydrazine hydrate and oxidation with hydrogen peroxide. Another method involves the reaction of 2-mercaptobenzothiazole with acrylonitrile, followed by the reaction with hydrogen peroxide and hydrolysis.
Scientific Research Applications
Riluzole has been extensively studied for its potential therapeutic effects on various neurological disorders, including ALS, Alzheimer's disease, multiple sclerosis, and spinal cord injury. Riluzole has been shown to modulate glutamate release and uptake, which is thought to be a key mechanism underlying its neuroprotective effects.
properties
CAS RN |
138890-97-8 |
|---|---|
Product Name |
4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide |
Molecular Formula |
C6H7NO3S2 |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol |
InChI |
InChI=1S/C6H7NO3S2/c8-5-3-7-12(9,10)6-4(5)1-2-11-6/h1-2,5,7-8H,3H2 |
InChI Key |
XJIFVJXWTXQPAJ-UHFFFAOYSA-N |
SMILES |
C1C(C2=C(SC=C2)S(=O)(=O)N1)O |
Canonical SMILES |
C1C(C2=C(SC=C2)S(=O)(=O)N1)O |
Other CAS RN |
138890-97-8 |
synonyms |
3,4-Dihydro-4-hydroxy-2H-thieno[3,2-e]-1,2-thiazine 1,1-dioxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)

